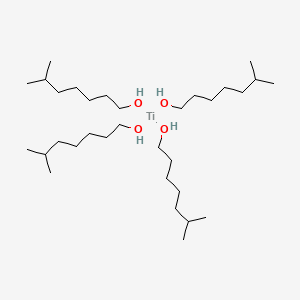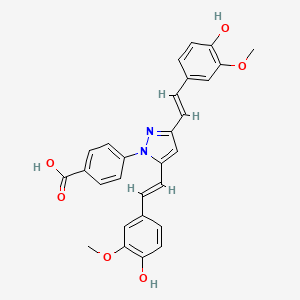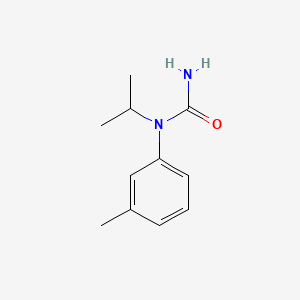![molecular formula C9H7N5 B13743972 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further cyclization to incorporate the pyridine ring . The reaction conditions often include the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole derivatives, while substitution reactions could introduce various functional groups into the molecule .
科学研究应用
2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound shares the imidazole and pyridine rings but lacks the additional imidazole ring present in 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound has two imidazole rings attached to a pyridine ring, similar to this compound, but with a different arrangement.
Uniqueness
This compound is unique due to its specific arrangement of imidazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
分子式 |
C9H7N5 |
|---|---|
分子量 |
185.19 g/mol |
IUPAC 名称 |
2-(1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H7N5/c1-2-10-5-7-6(1)13-9(14-7)8-11-3-4-12-8/h1-5H,(H,11,12)(H,13,14) |
InChI 键 |
WLHDDUITTKGYLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1N=C(N2)C3=NC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)





![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
